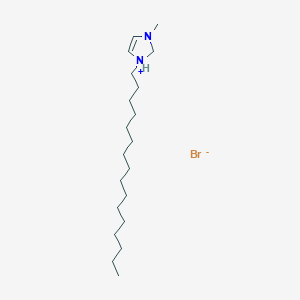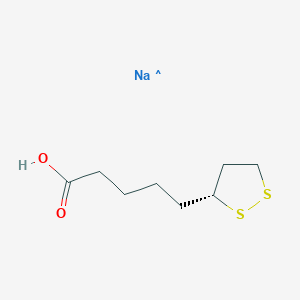
Glauberite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glauberite is a monoclinic sodium calcium sulfate mineral with the formula Na2Ca(SO4)2 . It was first described in 1808 for material from the El Castellar Mine, Villarrubia de Santiago, Toledo, Castile-La Mancha, Spain . It was named for the extracted Glauber’s salts after the German alchemist Johann Rudolf Glauber (1604–1668) . Glauberite often forms in continental and marine evaporite deposits, but may also form from hydrothermal deposits .
Synthesis Analysis
Glauberite often forms in continental and marine evaporite deposits, but may also form from hydrothermal deposits, as mineral sublimates deposited near fumaroles, in amygdules in basalt, and in nitrate deposits in arid climates . The microstructure evolution of glauberite under different leaching conditions has been studied . The research subjects were specimens of cylindrical glauberite core, obtained from a bedded salt deposit buried more than 1000 m underground in the Yunying salt formation, China .Molecular Structure Analysis
Glauberite is a special rock, with the main components of sodium sulfate (water-soluble) and calcium sulfate (slightly water-soluble) . The microstructure evolution (or leaching) of glauberite in solution is a complicated process of dissolution-crystallization interaction .Chemical Reactions Analysis
The dissolution and internal structure evolution of glauberite during in-situ mining have been unique and challenging . This uniqueness indicates the complexity of mineral dissolutions, whereas the challenge represents the characterization of pore development and evolution during the dissolution processes .Physical And Chemical Properties Analysis
Glauberite is a special rock, with the main components of sodium sulfate (water-soluble) and calcium sulfate (slightly water-soluble) . The microstructure evolution (or leaching) of glauberite in solution is a complicated process of dissolution-crystallization interaction . The concentration and temperature of solutions significantly influenced the evolutions of pore size, porosity, and specific surface area of glauberite .Wissenschaftliche Forschungsanwendungen
Geophysical Prospecting : Glauberite deposits are explored using geoelectrical methods, specifically electrical resistivity tomography. This technique helps in identifying glauberite deposits, which are sensitive to weathering and often not visible on the surface (Guinea, Playà, Rivero, & Salvany, 2014).
Sedimentology : The study of glauberite-halite associations in the Zaragoza Gypsum Formation reveals insights into ancient sodium sulfate deposits and their sedimentological significance (Salvany, García‐Veigas, & Ortí, 2007).
Spectroscopy : Vibrational spectroscopic studies of glauberite have been conducted using scanning electron microscopy, energy-dispersive X-ray analysis, and infrared and Raman spectroscopy. These studies provide detailed insights into its chemical composition and characteristics (López, Frost, Xi, & Scholz, 2013).
Evaporite Deposits : Research on the formation of glauberite deposits in various regions, such as the Kara Bogaz Gulf, highlights the diverse ways glauberite can form, influenced by chemical environments and diagenetic processes (Chilingar, 1956).
Playa Glauberite Deposition : The study of modern glauberite deposits in the Karinga Creek drainage system shows textures and fabrics reflecting both syndeposition with gypsum and early diagenetic replacement processes (Arakel & Cohen, 1991).
Mechanical Properties : Experimental research on the uniaxial compressive mechanical properties of glauberite helps understand its characteristics as a soft rock, influencing mining and extraction methods (Xu Suguo, 2012).
Cement Industry : Glauberite has been used as a set controlling and strength accelerating agent in cement, improving the early strength of slag-clinker blends (Shao-dong Wang, 1990).
Geophysical Exploration : Magnetic and gravity methods are applied to explore sodium sulfate deposits, with glauberite being a key mineral in these investigations (Afshar, Norouzi, Moradzadeh, & Riahi, 2018).
Solution Mining : Studies on solution mining of glauberite discuss the technology's progress, the advantages and disadvantages of in-situ fragmentation leaching, and prospects for future research (Rong Kuanwe, 2014).
Infrared Emission Spectroscopy : This method has been used to study phase transformations of glauberite and other sulfate minerals at various temperatures, offering insights into metastable forms and reversible transformations (Vassallo & Finnie, 1992).
Microstructural Evolution : Research on the microstructure evolution of glauberite under different leaching conditions provides valuable information on its weakening mechanism, particularly in mining and geological contexts (Chen, Zhang, Shang, & Meng, 2018).
Dissolution Process Studies : Investigations into the dissolution process and internal structure of glauberite offer critical insights for in-situ solution mining and recovery of mineral resources (Yu, Liang, & Liu, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study focused on the microstructure evolution of glauberite and its weakening mechanism under different leaching conditions . The research subjects were specimens of cylindrical glauberite core, obtained from a bedded salt deposit buried more than 1000 m underground in the Yunying salt formation, China . The results showed that when the specimens were immersed in solution at low temperature, due to hydration impurities, cracks appeared spontaneously at the center of the disc and the solution then penetrated the specimens via these cracks and dissolved the minerals around the crack lines .
Eigenschaften
IUPAC Name |
calcium;disodium;disulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2Na.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZGFUUDAQXRBT-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaNa2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glauberite | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







